molecular formula C23H24N4O B12184896 N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide

N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide

Cat. No.: B12184896
M. Wt: 372.5 g/mol
InChI Key: WWDUYFUECRODFS-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide is a complex organic compound featuring a benzimidazole moiety fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrrole ring is then synthesized separately, often involving the reaction of an appropriate aldehyde with an amine under acidic conditions . The final step involves coupling the benzimidazole and pyrrole rings through a series of reactions, including alkylation and amide formation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to streamline the synthesis process and reduce production costs .

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The pyrrole ring can also interact with various enzymes, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethyl-1H-pyrrol-2-yl]propanamide is unique due to its dual-ring structure, which combines the properties of both benzimidazole and pyrrole. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-1-benzyl-4,5-dimethylpyrrol-2-yl]propanamide

InChI

InChI=1S/C23H24N4O/c1-4-20(28)26-23-21(22-24-18-12-8-9-13-19(18)25-22)15(2)16(3)27(23)14-17-10-6-5-7-11-17/h5-13H,4,14H2,1-3H3,(H,24,25)(H,26,28)

InChI Key

WWDUYFUECRODFS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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